molecular formula C21H18O14 B1673243 Hibifolin CAS No. 55366-56-8

Hibifolin

Cat. No. B1673243
CAS RN: 55366-56-8
M. Wt: 494.4 g/mol
InChI Key: KHVMAMXQPVHXTJ-ORYXKJSJSA-N
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Description

Hibifolin is a flavonol glycoside . It has been found to prevent beta-amyloid-induced neurotoxicity in vitro . The systematic IUPAC name for Hibifolin is (2S,3S,4S,5R,6S)-6-{[2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-4-oxo-4H-1-benzopyran-8-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid .


Molecular Structure Analysis

Hibifolin has a molecular formula of C21H18O14 . Its average mass is 494.359 Da and its monoisotopic mass is 494.069641 Da .


Chemical Reactions Analysis

Hibifolin has been identified as a potential inhibitor of adenosine deaminase (ADA), with a Ki of 49.92 μM . It has also been found to inhibit Sortase A (SrtA) activity .


Physical And Chemical Properties Analysis

Hibifolin is a powder . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .

Scientific Research Applications

Electrochemical Sensing in Biological Systems

Hibifolin (HBF), a flavonol glycoside, has been utilized in developing novel electrochemical sensors. For instance, an electrochemical sensor based on Zn–In2O3 nanorods coated glassy carbon microspheres was created to detect HBF in biological fluids and in the flowers of Hibiscus vitifolius. This sensor was significant for studying neuroprotection in medicine due to HBF's protective activity against cell death induced by aggregated β–amyloid (Aβ), a factor in Alzheimer's disease (Temerk & Ibrahim, 2016).

Metabolic Pathways in Human Intestinal Bacteria

Research on Hibifolin's metabolism by human intestinal bacteria uncovered that this compound, being the highest-content bioactive flavonoid of the flowers of Abelmoschus manihot, undergoes transformation into several metabolites through unique metabolic pathways. This finding is crucial for understanding the biotransformation of Hibifolin in the human body (Xu et al., 2009).

Neuroprotection and Alzheimer's Disease

Hibifolin has shown strong protective activity against cell death induced by β-amyloid in cultured cortical neurons, relevant to Alzheimer's disease research. It helps prevent β-amyloid-induced cell death in a dose-dependent manner and influences cellular mechanisms like calcium mobilization, caspase activation, and DNA fragmentation. Additionally, Hibifolin stimulates Akt phosphorylation in neurons, presenting a potential avenue for developing treatments or supplements for Alzheimer's disease (Zhu et al., 2009).

Antibacterial Properties and S. aureus Infections

Hibifolin has been identified as an inhibitor of sortase A (SrtA), a protein crucial for the virulence of Staphylococcus aureus, including MRSA. It effectively inhibits SrtA activity, reducing the bacteria's adhesion, invasion, and biofilm formation capabilities. This discovery suggests that Hibifolin could be used as an adjuvant therapy for S. aureus infections (Song et al., 2022).

Inhibition of Enzymatic Activity

Hibifolin exhibits inhibitory activity against adenosine deaminase (ADA), an enzyme involved in purine metabolism. The study of Hibifolin's interaction with ADA, using enzyme kinetic assay and isothermal titration calorimetry, revealed its potential as an ADA inhibitor. This points to therapeutic applications in preventing malignant and inflammatory disorders (Kumar et al., 2016).

Safety And Hazards

Hibifolin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Hibifolin has been found to attenuate the pathogenicity of Staphylococcus aureus by directly targeting Sortase A (SrtA), which may be utilized in the future as adjuvant therapy for S. aureus infections . It has also been found to enhance the antibacterial activity of Cefotaxime .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O14/c22-6-2-1-5(3-7(6)23)16-13(28)11(26)10-8(24)4-9(25)17(18(10)33-16)34-21-15(30)12(27)14(29)19(35-21)20(31)32/h1-4,12,14-15,19,21-25,27-30H,(H,31,32)/t12-,14-,15+,19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVMAMXQPVHXTJ-ORYXKJSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203913
Record name Hibifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hibifolin

CAS RN

55366-56-8
Record name Hibifolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55366-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hibifolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055366568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hibifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HIBIFOLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR6MS62GTB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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